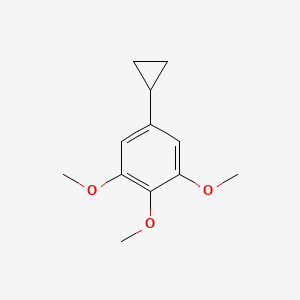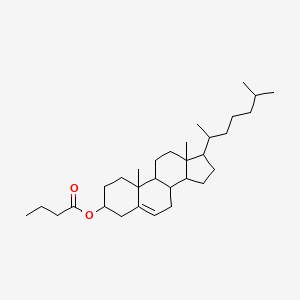![molecular formula C8H14F3N3O2 B11717677 tert-butyl N-[(E)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate](/img/structure/B11717677.png)
tert-butyl N-[(E)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(E)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate is a synthetic organic compound that features a tert-butyl group, a trifluoroethylidene moiety, and a carbamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(E)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with a trifluoroethylidene-containing reagent under controlled conditions. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts . The reaction proceeds through the formation of an intermediate, which is then converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and safety of the synthesis process . These systems allow for precise control of reaction conditions, leading to higher yields and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-[(E)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection reactions , and reducing agents such as sodium borohydride for reduction reactions . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl N-[(E)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe for studying protein-ligand interactions. The tert-butyl group can be tagged onto proteins to facilitate NMR studies of macromolecular complexes .
Medicine
Its unique chemical properties make it a valuable intermediate in drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of tert-butyl N-[(E)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can undergo nucleophilic addition-elimination reactions, where the tert-butyl carbamate group is cleaved under acidic conditions . This cleavage results in the formation of a carbocation, which can then participate in further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound features a tert-butyl carbamate group and is used in similar applications.
N-Boc-2-aminoacetaldehyde: Another compound with a tert-butyl carbamate group, used as a building block in organic synthesis.
Uniqueness
tert-Butyl N-[(E)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate is unique due to the presence of the trifluoroethylidene moiety, which imparts distinct chemical properties
Eigenschaften
Molekularformel |
C8H14F3N3O2 |
|---|---|
Molekulargewicht |
241.21 g/mol |
IUPAC-Name |
tert-butyl N-[(E)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate |
InChI |
InChI=1S/C8H14F3N3O2/c1-7(2,3)16-6(15)14(4)13-5(12)8(9,10)11/h1-4H3,(H2,12,13) |
InChI-Schlüssel |
YFBYNXJGXSBKNW-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N(C)/N=C(\C(F)(F)F)/N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)N=C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol](/img/structure/B11717626.png)







![endo-7-Oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B11717705.png)
![[4-(1,3-Dioxolan-2-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B11717707.png)
